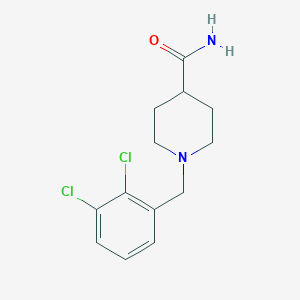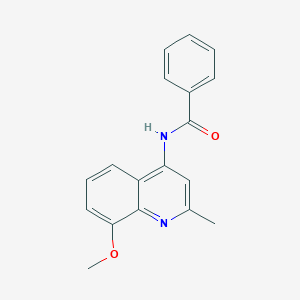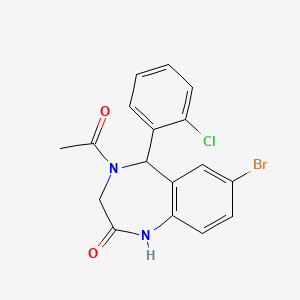
1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide, commonly known as DCB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. DCB is a white crystalline powder with a molecular formula of C14H16Cl2N2O and a molecular weight of 305.2 g/mol. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of DCB is not fully understood. However, studies have shown that DCB exerts its pharmacological effects by modulating various signaling pathways and molecular targets in cells. DCB has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. DCB has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. DCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and tissue remodeling.
Biochemical and Physiological Effects:
DCB has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, DCB induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. DCB also inhibits the growth and invasion of cancer cells by regulating the expression of various genes and proteins involved in cancer cell proliferation and metastasis. In immune cells, DCB inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and reduces the severity of symptoms in animal models of autoimmune diseases. DCB has also been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation and neurodegeneration.
实验室实验的优点和局限性
DCB has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized using simple and cost-effective methods. DCB has also been extensively studied for its pharmacological properties, which makes it a valuable tool for drug discovery and development. However, DCB also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. DCB also has poor bioavailability, which limits its effectiveness in vivo.
未来方向
There are several future directions for the study of DCB. One of the most promising directions is the development of DCB-based drugs for the treatment of cancer and autoimmune diseases. DCB has shown potent anti-cancer and anti-inflammatory activity in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another future direction is the study of the molecular targets and signaling pathways involved in the pharmacological effects of DCB. Understanding the mechanism of action of DCB will help to identify new targets for drug discovery and development. Finally, the development of new synthesis methods and formulations of DCB will improve its solubility and bioavailability, which will enhance its effectiveness in vivo.
合成方法
DCB can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzylamine with piperidinecarboxylic acid, or the reaction of 2,3-dichlorobenzyl chloride with piperidine and subsequent reaction with ammonium carbonate. The most commonly used method for the synthesis of DCB is the reaction of 2,3-dichlorobenzylamine with piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学研究应用
DCB has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of DCB is in cancer therapy. Studies have shown that DCB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. DCB has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DCB has also been shown to inhibit the growth and invasion of cancer cells by regulating the expression of various genes and proteins involved in cancer cell proliferation and metastasis.
DCB has also been studied for its potential use in the treatment of inflammation and autoimmune diseases. Studies have shown that DCB has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). DCB has also been shown to reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-11-3-1-2-10(12(11)15)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBQNGFKXXOYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorobenzyl)-4-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217858.png)


![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)

![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)

![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)